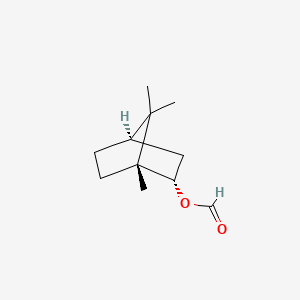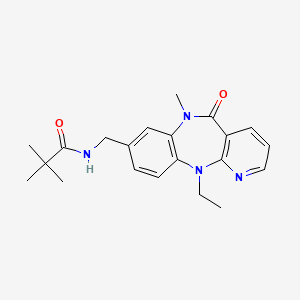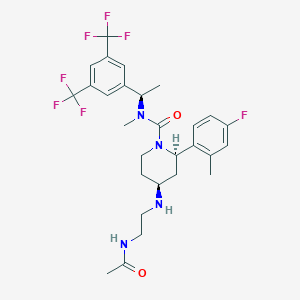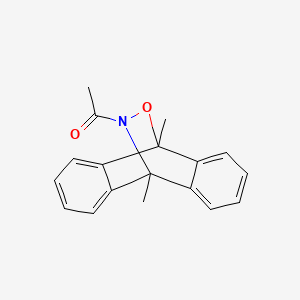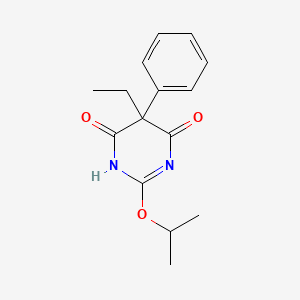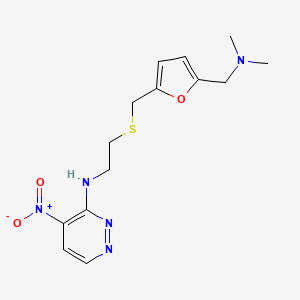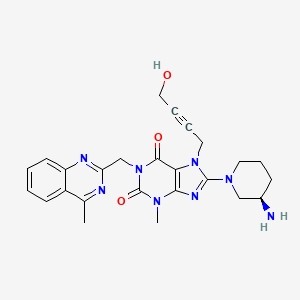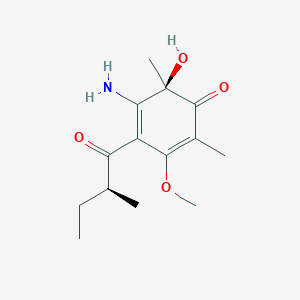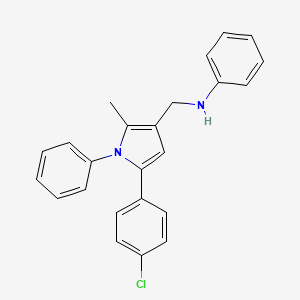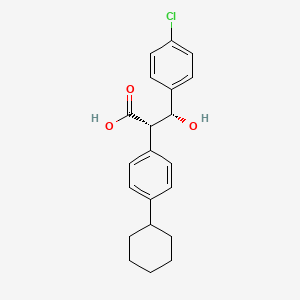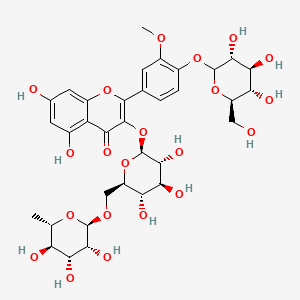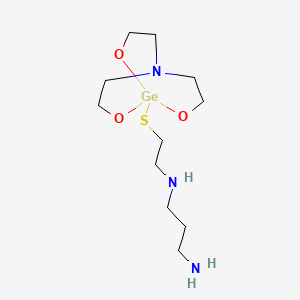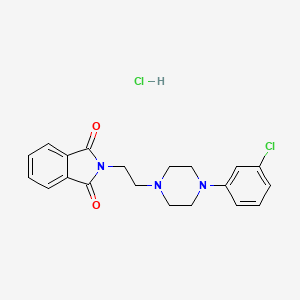![molecular formula C36H71N3O9S B12784827 1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-dodecylbenzenesulfonic acid;2-hydroxy-N,N-bis(2-hydroxypropyl)propanimidamide CAS No. 69227-25-4](/img/structure/B12784827.png)
1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-dodecylbenzenesulfonic acid;2-hydroxy-N,N-bis(2-hydroxypropyl)propanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-dodecylbenzenesulfonic acid;2-hydroxy-N,N-bis(2-hydroxypropyl)propanimidamide is a complex organic compound with the molecular formula C36H71N3O9S and a molecular weight of 722.029 g/mol . This compound is known for its unique structure, which combines multiple functional groups, making it versatile for various applications in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-dodecylbenzenesulfonic acid;2-hydroxy-N,N-bis(2-hydroxypropyl)propanimidamide involves multiple steps. The primary synthetic route includes the reaction of 1-amino-2-propanol with dodecylbenzenesulfonic acid and bis(2-hydroxypropyl)amine under controlled conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure complete reaction and formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and continuous monitoring to ensure high yield and purity. The final product is then purified using techniques such as crystallization or distillation to remove any impurities .
化学反応の分析
Types of Reactions
1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-dodecylbenzenesulfonic acid;2-hydroxy-N,N-bis(2-hydroxypropyl)propanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The sulfonic acid group can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield simpler alcohols or amines .
科学的研究の応用
1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-dodecylbenzenesulfonic acid;2-hydroxy-N,N-bis(2-hydroxypropyl)propanimidamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the study of cell membrane interactions and as a component in biochemical assays.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial chemicals.
作用機序
The mechanism of action of 1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-dodecylbenzenesulfonic acid;2-hydroxy-N,N-bis(2-hydroxypropyl)propanimidamide involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and interact with proteins, enzymes, and cell membranes. These interactions can modulate biochemical pathways and cellular processes, making it useful in various applications .
類似化合物との比較
Similar Compounds
Diethanolisopropanolamine (DEIPA): Similar in structure but lacks the dodecylbenzenesulfonic acid group.
Bis(2-hydroxypropyl)amine: Shares the bis(2-hydroxypropyl)amino group but differs in other functional groups.
1-[Bis(2-hydroxyethyl)amino]propan-2-ol: Similar in having bis(hydroxyethyl)amino groups but lacks the dodecylbenzenesulfonic acid group.
Uniqueness
1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-dodecylbenzenesulfonic acid;2-hydroxy-N,N-bis(2-hydroxypropyl)propanimidamide is unique due to its combination of hydroxyl, amino, and sulfonic acid groups, which provide it with distinct chemical and physical properties. This uniqueness makes it versatile for various applications in different fields .
特性
CAS番号 |
69227-25-4 |
|---|---|
分子式 |
C36H71N3O9S |
分子量 |
722.0 g/mol |
IUPAC名 |
1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-dodecylbenzenesulfonic acid;2-hydroxy-N,N-bis(2-hydroxypropyl)propanimidamide |
InChI |
InChI=1S/C18H30O3S.C9H20N2O3.C9H21NO3/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;1-6(12)4-11(5-7(2)13)9(10)8(3)14;1-7(11)4-10(5-8(2)12)6-9(3)13/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);6-8,10,12-14H,4-5H2,1-3H3;7-9,11-13H,4-6H2,1-3H3 |
InChIキー |
NHJUTUFTRIVBHP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.CC(CN(CC(C)O)CC(C)O)O.CC(CN(CC(C)O)C(=N)C(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


